molecular formula C12H9ClN2O3 B14748609 1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- CAS No. 4867-01-0

1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)-

Cat. No.: B14748609
CAS No.: 4867-01-0
M. Wt: 264.66 g/mol
InChI Key: HXIZKRMUCMXEQN-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 1,3-benzenediol. The reaction conditions generally include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction.

    Diazotization: 5-chloro-2-hydroxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with 1,3-benzenediol in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye and pigment production.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.

    Substitution: The hydroxyl and chloro groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under various conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Functionalized derivatives with different substituents replacing the hydroxyl or chloro groups.

Scientific Research Applications

1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and stress responses.

Comparison with Similar Compounds

1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- can be compared with other azo compounds such as:

    1,3-Benzenediol, 4-((2-hydroxyphenyl)azo)-: Similar structure but lacks the chloro substituent, leading to different chemical and biological properties.

    1,3-Benzenediol, 4-((4-chloro-2-hydroxyphenyl)azo)-: Similar but with the chloro group in a different position, affecting its reactivity and applications.

Properties

CAS No.

4867-01-0

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C12H9ClN2O3/c13-7-1-4-11(17)10(5-7)15-14-9-3-2-8(16)6-12(9)18/h1-6,16-18H

InChI Key

HXIZKRMUCMXEQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)N=NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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